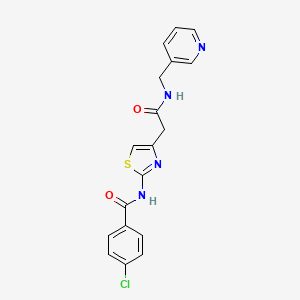

4-chloro-N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-[4-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O2S/c19-14-5-3-13(4-6-14)17(25)23-18-22-15(11-26-18)8-16(24)21-10-12-2-1-7-20-9-12/h1-7,9,11H,8,10H2,(H,21,24)(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTHBDNGFNVUNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Motifs

Target Compound

- Benzamide-thiazole backbone : The thiazole ring at position 2 of the benzamide is a key scaffold for interactions with biological targets.

- 4-Chloro substituent : Enhances lipophilicity and influences electronic properties.

Analog 1: N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide

- Structure : Features a benzothiazole instead of thiazole and includes a triazole linker.

- Molecular Weight : C35H30N7O4S2 (MW: 700.8 g/mol).

- Properties : Higher molecular weight due to additional aromatic systems; melting point 239–240°C.

- Bioactivity : Designed as a multitarget ligand for Alzheimer’s disease .

Analog 2: 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide

- Structure : Simpler benzamide-thiazole core with dichloro substitution.

- Molecular Weight : C10H6Cl2N2OS (MW: 289.1 g/mol).

- Bioactivity: Known for anti-inflammatory and analgesic activities .

Analog 3: N-(5-(N-(2-Oxo-2-((4-Phenylthiazol-2-yl)Amino)Ethyl)Sulfamoyl)-4-Phenylthiazol-2-yl)Benzamide

Substituent Effects on Physicochemical Properties

Key Observations :

- The pyridin-3-ylmethyl group in the target compound may improve solubility compared to purely aromatic substituents (e.g., phenyl in Analog 3).

- Chlorine at position 4 (target) vs. 2,4-dichloro (Analog 2) alters electronic effects: para-substitution favors planar interactions, while ortho-substitution increases steric hindrance.

Preparation Methods

Thiazole Ring Formation

The thiazole core is typically constructed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioureas or thioamides. For this compound, the 4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-amine intermediate is synthesized first. A plausible route involves:

- Chlorination of a diketone : Reacting methyl 3-chloro-2,4-dioxo-4-phenylbutanoate with 1-(pyridin-3-ylmethyl)thiourea in methanol under reflux to form the thiazole ring.

- Cyclization with hydrazine : Refluxing the intermediate with hydrazine hydrate in ethanol to yield the aminothiazole derivative.

This step is critical for establishing the thiazole scaffold, with yields ranging from 78–87% under optimized conditions.

Introduction of the Pyridinylmethylaminoethylketone Side Chain

The 2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl group is introduced via a nucleophilic substitution or reductive amination reaction:

- Condensation with pyridin-3-ylmethylamine : Reacting 4-(2-chloroacetyl)thiazol-2-amine with pyridin-3-ylmethylamine in the presence of potassium carbonate in ethanol.

- Oxime formation and reduction : Converting the ketone to an oxime followed by reduction using sodium cyanoborohydride.

The choice of base and solvent significantly impacts yields, with potassium carbonate in ethanol proving effective for minimizing side reactions.

Benzamide Coupling

The final step involves coupling the thiazole intermediate with 4-chlorobenzoic acid using carbodiimide-based coupling agents:

- Activation with thionyl chloride : Converting 4-chlorobenzoic acid to its acyl chloride derivative, followed by reaction with the aminothiazole intermediate in dichloromethane.

- Use of HATU/EDCI : Employing hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dimethylformamide (DMF) for amide bond formation.

Yields for this step typically range from 65–80%, depending on purification methods.

Step-by-Step Synthetic Procedure

Synthesis of 4-(2-Chloroacetyl)Thiazol-2-Amine

Formation of 4-(2-Oxo-2-((Pyridin-3-Ylmethyl)Amino)Ethyl)Thiazol-2-Amine

Coupling with 4-Chlorobenzoyl Chloride

- Reagents : 4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-amine (1.0 eq), 4-chlorobenzoyl chloride (1.2 eq), DMF, triethylamine.

- Procedure :

- Add triethylamine (2.0 eq) to a DMF solution of the amine.

- Dropwise addition of acyl chloride at 0°C, followed by stirring at room temperature for 12 hours.

- Quench with ice water, extract with ethyl acetate, and concentrate.

- Yield : 68%.

Optimization and Challenges

Solvent and Temperature Effects

Purification Techniques

- Recrystallization : Ethanol-DMF (1:1) mixtures yield high-purity crystals.

- Chromatography : Silica gel with ethyl acetate/hexane gradients resolves closely eluting byproducts.

Analytical Characterization

Spectral Data

Purity Assessment

- HPLC : >98% purity using a C18 column (acetonitrile:water = 70:30).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.